![molecular formula C24H23NO5 B2841094 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2137573-24-9](/img/structure/B2841094.png)
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
Bicyclo[3.3.1]nonane derivatives are a class of organic compounds that have been studied for their interesting structural properties . They are characterized by a nine-membered ring structure with various functional groups attached .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives often involves complex organic reactions . For example, 9-Borabicyclo[3.3.1]nonane, a commercially available reagent, is used in organic chemistry as a hydroboration reagent .Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is influenced by the type and position of the functional groups attached to the nine-membered ring . The presence of unsaturation can significantly impact the crystal structures and intermolecular networks of the six-membered rings .Chemical Reactions Analysis
Bicyclo[3.3.1]nonane derivatives can undergo a variety of chemical reactions, depending on the functional groups present . For instance, 9-Borabicyclo[3.3.1]nonane is used as a catalyst for the monohydroboration of carbodiimides .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.3.1]nonane derivatives are influenced by the type and position of the functional groups attached to the nine-membered ring .Scientific Research Applications
Synthesis and Chemical Structure
- Efficient Synthesis for Drug Discovery : This compound is used in the efficient synthesis of rigid dipeptide mimetics, important for structure-activity studies in peptide-based drug discovery. An example includes the synthesis of three diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005).
- Single Diastereomers Synthesis : It's involved in the synthesis of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, using intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones (Pádár et al., 2006).
Conformational and Structural Studies
- Conformational Behavior : The compound is studied for its conformational behavior, providing insights into the structural characteristics of similar chemical entities. For instance, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate revealed its conformational behavior through NMR spectroscopy (Arias-Pérez et al., 1995).
Applications in Organic Synthesis
- Organocatalyst for Oxidation of Alcohols : This compound is a precursor in the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an active organocatalyst used in the oxidation of alcohols to their corresponding carbonyl compounds (Shibuya et al., 2009).
Stereochemical Analysis
- Stereocontrolled Synthesis : It is pivotal in stereocontrolled synthesis of diastereomers, aiding in the understanding of stereochemistry in organic compounds. A notable example includes the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester (Mulzer et al., 2000).
Industrial Chemistry
- Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group, a key part of this compound, is used for the protection of hydroxy-groups in industrial chemistry, illustrating its importance in complex chemical synthesis (Gioeli & Chattopadhyaya, 1982).
Conformationally Constrained Dipeptide Isosteres
- Preparation of Constrained Dipeptide Isosteres : This compound is used in the preparation of conformationally constrained dipeptide isosteres, providing a valuable tool for the study of peptide and protein structures and functions (Guarna et al., 1999).
Mechanism of Action
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-22-15-9-14(23(27)28)10-16(22)12-25(11-15)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNPYMSZGVMCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CN(CC1C2=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
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